molecular formula C18H17N3O3 B6540188 N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]furan-2-carboxamide CAS No. 1021224-02-1

N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]furan-2-carboxamide

Cat. No.: B6540188
CAS No.: 1021224-02-1
M. Wt: 323.3 g/mol
InChI Key: YBVIUFHCJVZZFD-UHFFFAOYSA-N
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Description

N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]furan-2-carboxamide is a heterocyclic compound featuring a dihydropyridazine core substituted with a phenyl group at position 3 and a furan-2-carboxamide moiety attached via a propyl linker.

Properties

IUPAC Name

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-17-10-9-15(14-6-2-1-3-7-14)20-21(17)12-5-11-19-18(23)16-8-4-13-24-16/h1-4,6-10,13H,5,11-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVIUFHCJVZZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-{3-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}furan-2-carboxamide

This analog replaces the phenyl group in the target compound with a 4-methoxyphenyl substituent. Crystallographic studies using tools like WinGX and ORTEP (commonly applied for small-molecule analysis) could elucidate conformational differences between the phenyl and methoxyphenyl variants .

N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide (Impurity A of Alfuzosin Hydrochloride)

This compound, identified as an impurity in alfuzosin hydrochloride, shares the furan-2-carboxamide-propyl linker but replaces the dihydropyridazine core with a quinazoline ring system. Key differences include:

  • Quinazoline vs. Dihydropyridazine : Quinazoline derivatives (e.g., alfuzosin) are α1-adrenergic receptor antagonists, whereas dihydropyridazines are less studied but show promise in kinase inhibition.
  • Pharmacopeial standards highlight that even minor impurities like this (0.4% in alfuzosin) necessitate rigorous analytical controls, underscoring the structural sensitivity of bioactive molecules .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Potential Biological Role
N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]furan-2-carboxamide Dihydropyridazine Phenyl, furan-2-carboxamide Kinase inhibition (hypothetical)
N-{3-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}furan-2-carboxamide Dihydropyridazine 4-Methoxyphenyl, furan-2-carboxamide Improved metabolic stability
Alfuzosin Impurity A Quinazoline 4-Amino-6,7-dimethoxyquinazolin-2-yl α1-Adrenergic receptor antagonism

Key Research Findings and Limitations

  • Structural Flexibility : The propyl linker in all three compounds allows conformational adaptability, critical for target binding.
  • Electronic Effects: Methoxy and amino groups modulate electron density, influencing solubility and receptor affinity.
  • Data Gaps: No direct pharmacological or pharmacokinetic data exist for the target compound; inferences are drawn from structural analogs.
  • Analytical Challenges : Tools like WinGX/ORTEP are essential for resolving subtle structural differences, but such studies are absent for the primary compound .

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